2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE
Overview
Description
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE is a chemical compound with the molecular formula C13H12BrN3 and a molecular weight of 290.16 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and two cyano groups attached to a cyclooctapyridine ring system . It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions . The final product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted cyclooctapyridine derivatives .
Scientific Research Applications
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The bromine atom and cyano groups play a crucial role in its reactivity and binding affinity to various targets . The compound can modulate biological pathways by interacting with enzymes, receptors, and other macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-5,6,7,8,9,10-HEXA-HYDRO-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE: This compound is similar in structure but lacks the additional hydrogen atoms present in the hexahydro derivative.
2-BROMO-5H,6H,7H,8H,9H,10H,11H-CYCLOOCTA[B]INDOLE: This compound has an indole ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
2-BROMO-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3,4-DICARBONITRILE is unique due to its specific combination of a bromine atom and two cyano groups attached to a cyclooctapyridine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYYWPOJMNJOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)Br)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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